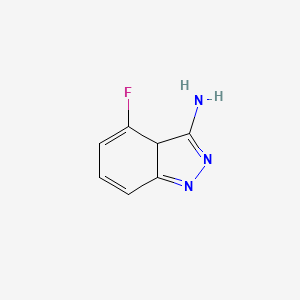

4-fluoro-3aH-indazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

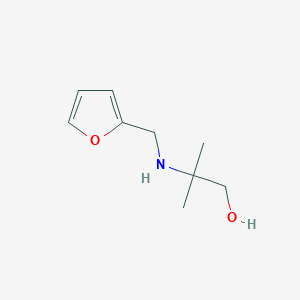

4-fluoro-3aH-indazol-3-amine is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

4-Fluoro-3aH-indazol-3-amine is a derivative of indazole, a nitrogenous heterocycle that is an important part of many natural products and marketed drugs . The primary targets of this compound are human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .

Mode of Action

The compound interacts with its targets by inhibiting their growth. It has been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This interaction results in a decrease in the proliferation of the targeted cancer cells.

Biochemical Pathways

The compound affects the apoptosis pathway and the cell cycle. It inhibits the Bcl2 family members, which are key regulators of apoptosis, and the p53/MDM2 pathway, which is involved in cell cycle regulation . These pathways play a crucial role in the regulation of cell growth and death, and their disruption can lead to uncontrolled cell proliferation, a hallmark of cancer.

Pharmacokinetics

The compound’s inhibitory effect against the k562 cell line, with an ic50 (50% inhibition concentration) value of 515 µM, suggests that it has a significant bioavailability .

Result of Action

The result of the compound’s action is a promising inhibitory effect against the K562 cell line, with an IC50 value of 5.15 µM . This compound also showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) . This indicates that the compound could potentially be used as a scaffold to develop an effective and low-toxic anticancer agent.

Biochemical Analysis

Biochemical Properties

4-fluoro-3aH-indazol-3-amine is part of a series of indazole derivatives that have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines . The compound interacts with biomolecules in the cell, leading to changes in cellular function .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It influences cell function by affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

Preliminary results suggest that the compound shows great antitumor activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is likely that the compound interacts with various enzymes or cofactors, leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins, leading to changes in its localization or accumulation .

Subcellular Localization

It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 4-fluoro-3aH-indazol-3-amine typically involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate under reflux conditions to yield 5-bromo-1H-indazol-3-amine. This intermediate can then be further modified to introduce the desired functional groups . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4-fluoro-3aH-indazol-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.

Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

4-fluoro-3aH-indazol-3-amine can be compared with other indazole derivatives such as:

1H-indazole-3-amine: Known for its antitumor activity.

5-fluoro-1H-indazole-3-yl: Exhibits potent inhibitory effects on specific kinases.

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine: A highly selective inhibitor of RIP2 kinase

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name |

4-fluoro-3aH-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3,6H,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBNMZVBAARWRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(C2C(=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406398 |

Source

|

| Record name | 4-fluoro-3aH-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697230-91-4 |

Source

|

| Record name | 4-fluoro-3aH-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

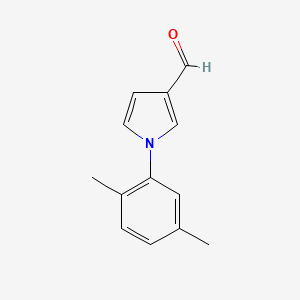

![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)

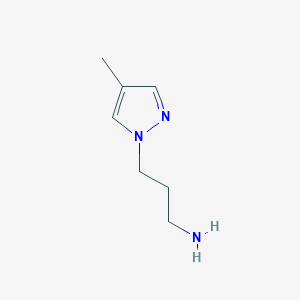

![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)

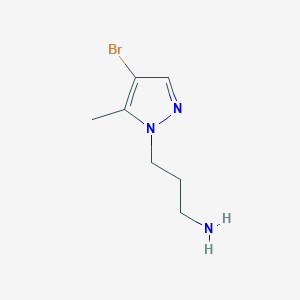

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)

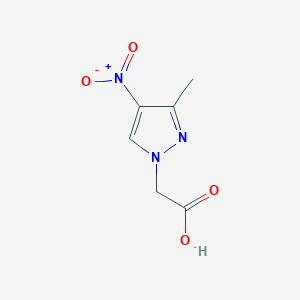

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)